Cas no 106362-34-9 (Dapta)

Dapta structure
Produktname:Dapta
CAS-Nr.:106362-34-9
MF:C35H56N10O15
MW:856.877148628235
MDL:MFCD00076838
CID:172095
PubChem ID:184644
Dapta Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Threoninamide,D-alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-
- (D-ALA1)-PEPTIDE T AMIDE
- (D-Ala1)-Peptide T amide, DAPTA
- [D-Ala1] Peptide T, amide
- DAPTA
- H-D-ALA-SER-THR-THR-THR-ASN-TYR-THR-NH2
- Adaptavir
- ASTTTNYT
- D-Ala-L-Ser-L-Thr-L-Thr-L-Thr-L-Asn-L-Tyr-L-Thr-NH2
- D-Ala-peptide T-amide
- D-ala-ser-thr-thr-thr-asn-tyr-thr amide acetate
- D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr amide acetate salt
- D-ALA-SER-THR-THR-THR-ASN-TYR-THR-NH2
- L-ThreoninaMide,D-alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl
- Octapeptide T
- (D-Ala1)-Peptide T aMide DAPTA
- L-ThreoninaMide, D-alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-
- RAP101
- J208V4ZMP2
- mDAPTA
- monomeric D-Ala-peptide
- [D-Ala1] Peptide T Amide
- D-Ala1-peptide T-amide
- (D-Alanine1)Peptide T amide
- Monomeric DAPTA
- D-Ala1-peptide T-NH2
- (D-ALA1)-PEPTIDETAMIDE
- monome
- monomeric d-Ala-peptide T-amide
- 106362-34-9
- (2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide
- s8501
- NCGC00599627-01
- (S)-2-((2S,5S,8S,11S,14R)-14-Amino-2,5,8-tris((R)-1-hydroxyethyl)-11-(hydroxymethyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadecanamido)-N1-((S)-1-(((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)succinamide
- AC-31499
- D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH(2)
- SCHEMBL7706935
- DAPTA(TFA)
- AS-58148
- CCG-270535
- PEPTIDE T AMIDE, 1(D-ALA)
- AdaptavirD-Ala-peptide T-amide
- CS-7601
- Q27281035
- HY-P1034
- UNII-J208V4ZMP2
- MFCD00076838
- GTPL11692
- AKOS024457091
- CHEMBL181276
- A11871
- DA-59547
- BRD-K37151368-001-01-7
- BDBM50607887
- Dapta
-
- MDL: MFCD00076838
- Inchi: 1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1
- InChI-Schlüssel: AKWRNBWMGFUAMF-ZESMOPTKSA-N
- Lächelt: O([H])[C@]([H])(C([H])([H])[H])[C@@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C(N([H])[H])=O)C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])[H])=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 856.39300
- Monoisotopenmasse: 856.39266112g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 16
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 60
- Anzahl drehbarer Bindungen: 24
- Komplexität: 1530
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.9
- Topologische Polaroberfläche: 437
Experimentelle Eigenschaften
- PSA: 437.28000
- LogP: -3.61110
Dapta Sicherheitsinformationen
- WGK Deutschland:3
- Lagerzustand:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Dapta Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1226533-1g |
DAPTA |
106362-34-9 | 95% | 1g |
$700 | 2024-06-03 | |
ChemScence | CS-7601-1mg |
DAPTA |
106362-34-9 | 95.16% | 1mg |
$77.0 | 2022-04-28 | |
ChemScence | CS-7601-25mg |
DAPTA |
106362-34-9 | 95.16% | 25mg |
$528.0 | 2022-04-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D860505-5mg |
DAPTA,ASTTTNYT,D-Ala-peptide T-amide,Adaptavir |
106362-34-9 | >98% | 5mg |
¥1,086.30 | 2022-10-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7624-5 mg |
DAPTA(TFA) |
106362-34-9 | 100.00% | 5mg |
¥1137.00 | 2022-04-26 | |
ChemScence | CS-7601-5mg |
DAPTA |
106362-34-9 | 95.16% | 5mg |
$165.0 | 2022-04-28 | |
TRC | D193300-10mg |
DAPTA |
106362-34-9 | 10mg |
$1309.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D761576-50mg |
(D-ALA1)-PEPTIDE T AMIDE |
106362-34-9 | 98+% | 50mg |
$145 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7624-10 mg |
DAPTA(TFA) |
106362-34-9 | 100.00% | 10mg |
¥1947.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DE637-10mg |
Dapta |
106362-34-9 | 98+% | 10mg |
2943CNY | 2021-05-07 |
Dapta Verwandte Literatur
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:106362-34-9)Dapta

Reinheit:99%
Menge:1g
Preis ($):330.0